molecular formula C9H16O6 B12831489 (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate

Cat. No.: B12831489
M. Wt: 220.22 g/mol
InChI Key: ZHAHEJYDNRZNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate is an organic compound with the molecular formula C9H16O6. It is a diester derived from ethylene glycol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate typically involves the esterification of ethylene glycol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

HOCH2CH2OH+2CH3COOHCH3COOCH2CH2OCOCH3+2H2O\text{HOCH}_2\text{CH}_2\text{OH} + 2\text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{OCOCH}_3 + 2\text{H}_2\text{O} HOCH2​CH2​OH+2CH3​COOH→CH3​COOCH2​CH2​OCOCH3​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The use of azeotropic distillation helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ethylene glycol and acetic acid.

    Transesterification: The compound can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: Under strong oxidative conditions, the compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products

    Hydrolysis: Ethylene glycol and acetic acid.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate involves its ability to form ester bonds with various substrates. In biological systems, it can interact with cellular components through esterification and transesterification reactions. The molecular targets and pathways involved include enzymes that catalyze ester bond formation and hydrolysis.

Comparison with Similar Compounds

Similar Compounds

  • Diethylene glycol diacetate
  • Triethylene glycol diacetate
  • Ethylene glycol diacetate

Comparison

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Compared to similar compounds, it has a balanced hydrophilic-lipophilic nature, making it suitable for various applications in both aqueous and organic environments.

Biological Activity

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate, a compound with potential applications in various fields, has garnered attention for its biological activity. This article synthesizes existing research findings, case studies, and data on the biological effects of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H18O6\text{C}_{10}\text{H}_{18}\text{O}_6

This compound is characterized by two acetate groups and a methylene bridge, which may influence its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

  • Estrogen Receptor Modulation : Preliminary studies suggest that this compound may interact with estrogen receptors, potentially acting as an agonist or antagonist. This is significant given the role of estrogen in various physiological processes and diseases.
  • Toxicological Profile : Evaluations under the Toxic Substances Control Act (TSCA) indicate that this compound is not likely to present an unreasonable risk to human health or the environment under specified conditions of use .

Case Study 1: Estrogen Receptor Binding Affinity

A study examined the binding affinity of various bisphenol derivatives to estrogen receptors. The findings indicated that compounds structurally similar to this compound exhibited varying degrees of receptor binding activity. Notably, some derivatives showed preference for estrogen receptor beta (ERβ) over alpha (ERα), suggesting a nuanced interaction that could be explored further in relation to this compound .

Case Study 2: Acute Toxicity Assessment

In a toxicity assessment involving dermal exposure, this compound was evaluated for its acute effects. Results indicated moderate irritation potential with mean erythema and edema scores suggesting that while it poses some risk, it may not be classified as highly toxic .

Pharmacokinetics

Research on pharmacokinetics reveals that compounds similar to this compound undergo significant metabolism in vivo. Studies have shown that these compounds are absorbed through the skin and metabolized by liver enzymes, leading to various metabolites that may exhibit different biological activities.

Mutagenicity Studies

Studies assessing mutagenicity have shown mixed results. While some derivatives demonstrated mutagenic potential in bacterial assays, others did not show significant effects. This variability underscores the need for comprehensive testing of this compound and its derivatives .

Data Summary Table

Study Type Findings Reference
Estrogen Receptor BindingPreference for ERβ; varying agonistic/antagonistic activity
Acute ToxicityModerate dermal irritation; erythema score 2.6
MutagenicityMixed results; some derivatives mutagenic

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

2-(2-acetyloxyethoxymethoxy)ethyl acetate

InChI

InChI=1S/C9H16O6/c1-8(10)14-5-3-12-7-13-4-6-15-9(2)11/h3-7H2,1-2H3

InChI Key

ZHAHEJYDNRZNGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCOCCOC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.